molecular formula C16H18N2O7S2 B1212904 Temocillin CAS No. 66148-78-5

Temocillin

Katalognummer: B1212904
CAS-Nummer: 66148-78-5
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: BVCKFLJARNKCSS-DWPRYXJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Introduction to Temocillin

This compound is a β-lactam antibiotic that exhibits stability against extended-spectrum beta-lactamases (ESBLs), making it a promising option for treating infections caused by resistant strains of Enterobacterales. Its applications span various clinical settings, particularly in treating urinary tract infections, bloodstream infections, and lower respiratory tract infections. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and case studies from diverse sources.

Urinary Tract Infections

This compound has been evaluated for its effectiveness in treating urinary tract infections (UTIs) caused by ESBL-producing bacteria. A study involving patients treated with this compound reported a clinical cure rate of 89% for UTIs, highlighting its efficacy in this area .

Table 1: Efficacy of this compound in UTI Treatment

StudySample SizeCure Rate (%)Dosage (g/day)
5389≥6
72Not specifiedNot specified

Bloodstream Infections

This compound has shown promising results in treating bloodstream infections (BSIs). A multicentric study involving 92 patients indicated an overall cure rate of 84% for bacteraemia due to ESBL-producing Enterobacterales . The study also identified that the initial severity of the infection was a significant risk factor for treatment failure.

Table 2: Effectiveness of this compound in Bloodstream Infections

StudySample SizeCure Rate (%)Main Pathogens
9284Klebsiella pneumoniae, E. coli

Lower Respiratory Tract Infections

In the context of lower respiratory tract infections, this compound has been utilized effectively, particularly against ESBL-producing strains. A significant portion of patients receiving this compound for non-UTI infections had lower respiratory tract infections as their primary indication .

Intra-abdominal Infections

This compound has also been applied in treating intra-abdominal infections. The studies indicate its effectiveness against polymicrobial infections, which are common in this category .

Table 3: Application Summary for Intra-abdominal Infections

Infection TypeSample SizeCure Rate (%)
Intra-abdominalNot specifiedNot specified

Central Nervous System Infections

Emerging research suggests that this compound may be beneficial in treating central nervous system infections, although data is still limited and requires further investigation to establish efficacy and safety profiles .

Skin and Soft Tissue Infections

This compound has been used in treating skin and soft tissue infections, particularly those caused by multidrug-resistant organisms. Its application in surgical site infections has also been noted .

Case Study: this compound vs. Carbapenems

A retrospective matched case-control study compared the effectiveness of this compound with carbapenems in treating urinary tract infections due to ESBL-producing Enterobacteriaceae. The study found no significant difference between the two groups in terms of clinical outcomes, suggesting that this compound could be a viable alternative to carbapenems, especially considering concerns about antibiotic resistance .

Case Study: Real-Life Use in Greater Paris

A retrospective study conducted across eight tertiary care hospitals in the Greater Paris area assessed the real-life use of this compound for ESBL-producing bacterial infections. The study reported an overall cure rate at Day 28 of 86.7%, with favorable outcomes significantly associated with the dosage administered .

Biochemische Analyse

Biochemical Properties

Temocillin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins, which are essential enzymes in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By binding to these proteins, this compound prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death . This compound is resistant to hydrolysis by most β-lactamases, including extended-spectrum β-lactamases and AmpC β-lactamases, due to the presence of a methoxy group at the 6-α position .

Cellular Effects

This compound exerts its effects on various types of cells by inhibiting cell wall synthesis, which is crucial for bacterial survival. This inhibition leads to cell lysis and death in susceptible bacteria. This compound does not significantly affect Gram-positive bacteria, anaerobes, or Pseudomonas aeruginosa due to its specific activity against Gram-negative bacteria . The compound influences cell signaling pathways by disrupting the integrity of the bacterial cell wall, leading to the activation of autolytic enzymes and subsequent cell death .

Molecular Mechanism

The molecular mechanism of this compound involves binding to penicillin-binding proteins, which are enzymes involved in the final stages of peptidoglycan synthesis. By inhibiting these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and cell lysis . This compound’s stability against β-lactamases is due to the methoxy group at the 6-α position, which prevents the hydrolysis of the β-lactam ring by these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time, maintaining its antibacterial activity during prolonged exposure. Studies have demonstrated that this compound remains effective against resistant Gram-negative bacteria even after extended periods . The compound’s stability is attributed to its resistance to β-lactamase hydrolysis and its ability to maintain its structure under various conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively treats infections caused by susceptible Gram-negative bacteria without significant adverse effects . At higher doses, this compound may cause toxicity, including nephrotoxicity and hepatotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes hydrolysis to form inactive metabolites. The compound is excreted mainly through the kidneys, with a small fraction being eliminated via bile . This compound’s stability against β-lactamases ensures that it remains active during its passage through the body, maintaining its antibacterial activity until excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution . This compound’s distribution is influenced by its hydrophilic nature, allowing it to penetrate tissues and reach sites of infection effectively .

Subcellular Localization

This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to the cell wall, ensuring its activity against penicillin-binding proteins . This compound’s localization within the cell wall is crucial for its ability to inhibit peptidoglycan synthesis and induce cell lysis .

Analyse Chemischer Reaktionen

Biologische Aktivität

Temocillin is a β-lactam antibiotic that has garnered attention due to its unique stability against various β-lactamases, particularly extended-spectrum beta-lactamases (ESBLs) and AmpC enzymes. This characteristic positions this compound as a promising alternative in treating infections caused by resistant Gram-negative bacteria, especially in the context of rising antimicrobial resistance.

This compound functions by inhibiting bacterial cell wall synthesis, similar to other β-lactams. Its structure allows it to resist hydrolysis by certain β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics. This stability is crucial for maintaining its efficacy against resistant strains, particularly those producing ESBLs and AmpC β-lactamases.

Clinical Efficacy

Recent studies have highlighted the clinical effectiveness of this compound in various infections:

  • Overall Success Rates : In a study involving 205 patients with invasive bacterial infections, this compound achieved an overall treatment success rate of 79.5% . The success was notably higher for urinary tract infections (UTIs) at 85.8% , compared to 67.9% for respiratory infections .
  • Specific Infections : A retrospective analysis in the Greater Paris area reported a clinical cure rate of 89% for infections caused by ESBL and AmpC-producing bacteria treated with this compound .
  • Dosage Impact : Patients receiving higher doses (≥6 g/day) exhibited favorable outcomes at Day 28, with an 86.8% success rate, suggesting that dosage plays a significant role in treatment efficacy .

Comparative Studies

This compound has been compared with other antibiotics, including carbapenems:

  • In a clinical trial comparing this compound to carbapenems for treating urinary tract infections, clinical cure rates were 94% for this compound versus 99% for carbapenems, indicating comparable effectiveness .
  • Another study indicated that this compound demonstrated favorable in vitro activity against ceftriaxone-resistant Enterobacterales bloodstream isolates, with a susceptibility rate of 95% among tested strains .

Susceptibility Profiles

This compound's stability against β-lactamases is reflected in its susceptibility profiles:

Pathogen Type Susceptibility (%) Notes
ESBL-producing Enterobacterales93%Retained activity at urinary breakpoint (MIC ≤ 32 mg/L)
KPC-producing strains93%Effective against strains with porin mutations
Non-producers100%Complete susceptibility observed

This table illustrates that this compound retains substantial activity even against strains typically resistant to other β-lactams.

Safety and Tolerability

This compound is associated with a lower risk of Clostridium difficile infection compared to other antibiotics like cephalosporins. This safety profile is critical in selecting appropriate treatments for patients at higher risk of gastrointestinal complications .

Case Studies and Patient Cohorts

In one notable cohort study involving patients aged 79 years on average, this compound was administered primarily for UTIs and respiratory infections. The median treatment duration was approximately 5.9 days , with a significant proportion of patients exhibiting successful outcomes despite underlying comorbidities .

Eigenschaften

IUPAC Name

(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCKFLJARNKCSS-DWPRYXJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009398
Record name Negaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66148-78-5
Record name Temocillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66148-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temocillin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Negaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Temocillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEMOCILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03QB156W6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Temocillin
Reactant of Route 2
Temocillin
Reactant of Route 3
Temocillin
Reactant of Route 4
Temocillin
Reactant of Route 5
Temocillin
Reactant of Route 6
Temocillin
Customer
Q & A

A: Temocillin, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria. These proteins are essential for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. [, ] By binding to PBPs, this compound disrupts cell wall integrity, ultimately leading to bacterial cell death. [, ]

A: Despite being structurally similar to ticarcillin, an antibiotic with antipseudomonal properties, this compound shows limited effectiveness against Pseudomonas aeruginosa. [] This is primarily attributed to the presence of a 6-α-methoxy group in this compound, which alters its interaction with PBP3, an essential PBP in P. aeruginosa. [] This alteration leads to reduced stability of the PBP3-temocillin complex and a faster off-rate, rendering it less effective against this particular bacterium. []

ANone: this compound has the molecular formula C16H20N2O8S and a molecular weight of 424.4 g/mol.

A: Yes, molecular dynamics simulations have been used to analyze the interaction between this compound and PenA1, a class A β-lactamase. [] These simulations revealed that the 6-methoxy group in this compound hinders its hydrolysis by PenA1. [] This is because the 6-methoxy group interferes with the positioning of key active site residues (K73 and S130) and displaces the catalytic water molecule, thus slowing down acylation and blocking deacylation. []

A: this compound demonstrates good stability in various storage conditions relevant to outpatient parenteral antimicrobial therapy (OPAT). [, ] When reconstituted with 0.3% citrate buffer at pH 7 and stored in polypropylene infusion bags or polyisoprene elastomeric pumps, it retains ≥90% of its initial concentration for 72 hours at 4°C, 25°C, and 32°C. [] At 37°C, while stable for the first 24 hours, its concentration drops below 90% after this point. []

A: Yes, this compound is compatible with elastomeric infusion devices for OPAT. Studies have demonstrated that this compound reconstituted with 0.3% citrate buffer at pH 7 can be stored in these devices under refrigerated conditions (2–8°C) for up to 14 days, meeting the UK NHS Yellow Cover Document acceptance criteria. [, ] This makes it a suitable option for outpatient intravenous administration. [, ]

A: Like other beta-lactams, the percentage of time that the free drug concentration remains above the MIC (%fT>MIC) is the PK/PD index most closely associated with this compound's efficacy. []

A: Yes, this compound exhibits saturable protein binding. [, , ] This means that as this compound concentration increases, the proportion of unbound drug also increases. [, , ] This phenomenon is particularly important in critically ill patients, who often have lower plasma protein levels, potentially leading to higher unbound this compound concentrations. []

A: Research suggests that this compound demonstrates moderate penetration into the cerebrospinal fluid (CSF), with a median penetration of 12.1% at steady state in neurocritically ill patients. [] This penetration is influenced by several factors, including inflammation and the function of the blood-brain barrier. []

A: this compound can be administered both intravenously and intramuscularly, with similar pharmacokinetic profiles observed for both routes. []

A: Yes, this compound has been studied in various animal models of infection, including murine models of urinary tract infection (UTI), peritonitis, and pneumonia. [, , , , ] These studies have demonstrated its efficacy against various Enterobacteriaceae, including strains producing ESBLs and some carbapenemases. [, , , , ]

A: Research suggests that this compound is a promising candidate for OPAT due to its stability in solution, its activity against a range of Enterobacterales, and its favorable safety profile. [, , , ] Studies evaluating the clinical efficacy of this compound in OPAT settings are ongoing. [, , ]

A: Resistance to this compound can arise through various mechanisms, including: * Reduced outer membrane permeability: This can occur due to mutations in porin genes, such as nmpC. [] * Efflux pump overexpression: Overexpression of efflux pumps, such as AcrD and MdtABCD, can extrude this compound from the bacterial cell, reducing its intracellular concentration. [, ] * Hydrolysis by carbapenemases: While this compound is stable against many β-lactamases, it can be hydrolyzed by some carbapenemases, notably those belonging to the OXA-48 group. [, , ]

A: While this compound generally retains activity against ESBL-producing Enterobacterales, cross-resistance can occur with other β-lactam antibiotics, especially if resistance is mediated by efflux pump overexpression or porin mutations. [, ]

A: Several analytical methods have been employed for the quantification of this compound, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-high-performance liquid chromatography (UHPLC). [, , , ] These techniques are essential for studying the pharmacokinetics of this compound in various biological matrices, such as plasma, urine, and epithelial lining fluid. [, , , ]

A: Each alternative has its own advantages and disadvantages. While carbapenems offer broad-spectrum coverage, resistance is a growing concern. Ceftolozane/tazobactam and ceftazidime/avibactam have a narrower spectrum compared to carbapenems but might be less impacted by resistance. [, ] Fosfomycin, while active against many multidrug-resistant Enterobacterales, is prone to rapid resistance development when used as monotherapy. [] Choosing the most appropriate antibiotic requires careful consideration of the patient's clinical presentation, local resistance patterns, and the potential for adverse effects. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.